Tubulin/MMP-IN-1
Description
Tubulin/MMP-IN-1 (compound 15g) is a dual-target inhibitor with potent activity against both tubulin and matrix metalloproteinases (MMPs), making it a promising candidate for cancer research. Its dual mechanism disrupts microtubule dynamics (critical for cell division) and inhibits MMPs (enzymes involved in tumor metastasis and angiogenesis).
Properties
Molecular Formula |
C38H44NO9P |
|---|---|
Molecular Weight |
689.7 g/mol |
IUPAC Name |
[2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] 2-[4-[[diethoxyphosphoryl-(2-methylphenyl)methyl]amino]phenyl]acetate |
InChI |
InChI=1S/C38H44NO9P/c1-8-46-49(41,47-9-2)38(31-13-11-10-12-26(31)3)39-30-19-16-28(17-20-30)25-36(40)48-33-22-27(18-21-32(33)42-4)14-15-29-23-34(43-5)37(45-7)35(24-29)44-6/h10-24,38-39H,8-9,25H2,1-7H3/b15-14- |
InChI Key |
KYWNCKLZETWRBX-PFONDFGASA-N |
Isomeric SMILES |
CCOP(=O)(C(C1=CC=CC=C1C)NC2=CC=C(C=C2)CC(=O)OC3=C(C=CC(=C3)/C=C\C4=CC(=C(C(=C4)OC)OC)OC)OC)OCC |
Canonical SMILES |
CCOP(=O)(C(C1=CC=CC=C1C)NC2=CC=C(C=C2)CC(=O)OC3=C(C=CC(=C3)C=CC4=CC(=C(C(=C4)OC)OC)OC)OC)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tubulin/MMP-IN-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are typically proprietary information held by the manufacturers and are not publicly disclosed in full .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include stringent quality control measures to maintain consistency and efficacy of the compound .
Chemical Reactions Analysis
Types of Reactions
Tubulin/MMP-IN-1 undergoes several types of chemical reactions, including:
Reduction: Reduction reactions may be involved in the metabolic processing of the compound within biological systems.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various solvents to facilitate the reactions. The conditions typically involve controlled temperatures, pH levels, and reaction times to ensure optimal results .
Major Products Formed
The major products formed from the reactions of this compound include its metabolites, which are generated through the body’s metabolic processes. These metabolites can have varying degrees of biological activity and are studied to understand the compound’s overall efficacy and safety .
Scientific Research Applications
Tubulin/MMP-IN-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
Tubulin/MMP-IN-1 exerts its effects through a dual mechanism of action:
Inhibition of Tubulin Polymerization: By binding to tubulin, the compound prevents the polymerization of microtubules, leading to cell cycle arrest at the G2/M phase.
Inhibition of Matrix Metalloproteinases: The compound also inhibits matrix metalloproteinases, which are enzymes involved in the degradation of the extracellular matrix.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
- Tubulin/MMP-IN-1 : Structural data are unspecified in the evidence, but its designation as a dual inhibitor implies a hybrid pharmacophore capable of binding both tubulin and MMP active sites.
- Compound 10 and 16 : Tubulin destabilizers with unspecified structures but shared efficacy in altering cell morphology .
- MMP2-IN-1: A structurally defined MMP2 inhibitor (C₁₅H₁₃NO₅S, CAS 2764598-01-6) with high purity (≥99%) and a sulfonamide-based scaffold .
Mechanism of Action
- Compounds 10 and 16 : Selective tubulin destabilizers with similar effects on microtubule organization but distinct impacts on cell shape compared to other destabilizers .
- MMP2-IN-1 : Selective MMP2 inhibition, targeting tumor invasion and angiogenesis without affecting tubulin dynamics .
Data Tables
Table 1: Comparative Analysis of this compound and Analogous Compounds
Research Findings and Discussion
- Efficacy Limitations : While Compounds 10 and 16 effectively destabilize tubulin, their inability to target MMPs limits their utility in addressing metastatic pathways. Conversely, MMP2-IN-1’s specificity for MMP2 may reduce off-target effects but neglect tubulin-mediated mitotic disruption .
- Structural Insights : The lack of structural data for this compound hampers direct comparison with MMP2-IN-1’s well-defined scaffold. Future studies should elucidate its pharmacophore to optimize dual-target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
